molecular formula C9H7N3O2 B11906134 2-Amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde

2-Amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde

Cat. No.: B11906134
M. Wt: 189.17 g/mol
InChI Key: CDXXGDNXGWPKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde is a functionalized quinazolinone derivative that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery. Quinazolinones are nitrogen-containing heterocyclic compounds recognized for their broad spectrum of bioactivities, making them a focal point in the development of novel therapeutic agents . This compound is of significant interest to researchers, particularly in the field of oncology, where quinazolinone-based small molecules are frequently designed as inhibitors for kinases and other receptor kinases . The core quinazolinone structure is a key pharmacophore in several approved drugs and experimental compounds. For instance, derivatives like the EGFR tyrosine kinase inhibitor gefitinib and the BRD4 protein inhibitor PFI-1 highlight the therapeutic relevance of this chemical class . The specific substitution pattern of this compound, featuring both an amino and a formyl (aldehyde) group, provides two distinct handles for synthetic modification. This allows researchers to readily incorporate this building block into larger, more complex molecules or to create diverse combinatorial libraries for high-throughput screening . The aldehyde group, in particular, is a reactive site that can be used to construct oximes, hydrazones, or undergo reductive amination, facilitating the exploration of structure-activity relationships . Primarily for research applications, this chemical is intended for use in vitro to investigate its potential biological activities and as a key synthetic intermediate. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

2-amino-4-oxo-3H-quinazoline-6-carbaldehyde

InChI

InChI=1S/C9H7N3O2/c10-9-11-7-2-1-5(4-13)3-6(7)8(14)12-9/h1-4H,(H3,10,11,12,14)

InChI Key

CDXXGDNXGWPKQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)C(=O)NC(=N2)N

Origin of Product

United States

Preparation Methods

Critical Analysis

  • Yield Optimization : The nitro reduction step achieves moderate efficiency (63.7%), necessitating catalyst recycling or alternative reducing agents (e.g., Fe/HCl) for improvement.

  • Aldehyde Formation : The final reduction step’s omission in the patent suggests potential challenges in stabilizing the aldehyde group, requiring inert atmospheres or low temperatures to prevent over-oxidation.

Condensation of Formyl-Substituted Anthranilic Acid Derivatives

General Methodology

A widely applicable approach, highlighted by VulcanChem , involves condensing anthranilic acid derivatives pre-functionalized with a formyl group at the 6-position. The process proceeds as follows:

  • Synthesis of 6-Formylanthranilic Acid :
    Anthranilic acid is formylated at the 6-position using Vilsmeier-Haack conditions (POCl₃, DMF) or directed ortho-metalation followed by quenching with dimethylformamide (DMF).

  • Cyclization with Guanidine :
    The formylated derivative reacts with guanidine carbonate under acidic conditions (e.g., HCl/EtOH), forming the quinazoline ring via nucleophilic attack and dehydration. The aldehyde group remains intact due to its electron-withdrawing nature, which directs cyclization.

Advantages and Limitations

  • Regioselectivity : The formyl group’s meta-directing effect ensures cyclization occurs at the correct position, minimizing isomer formation.

  • Yield Variability : While this method avoids multi-step protection/deprotection, the formylation of anthranilic acid often suffers from low yields (<50%), necessitating excess reagents or high-pressure conditions.

Post-Cyclization Formylation via Azide Coupling

Adapted from Hydrazide Cyclization

Comparative Analysis of Methods

Method Starting Material Key Steps Yield Advantages Challenges
Nitroxylene Oxidationm-NitroxyleneOxidation, Cyclization63.7%*Scalable, uses inexpensive reagentsMulti-step, aldehyde step not detailed
Anthranilic Condensation6-Formylanthranilic acidFormylation, Cyclization<50%Direct aldehyde introductionLow formylation efficiency
Post-Cyclization OxidationHydrazide derivativesAzide coupling, Oxidation88%**Late-stage functionalization flexibilityRequires specialized oxidants

*Yield for nitro reduction step. **Yield for cyclization step.

Industrial and Green Chemistry Perspectives

Scalability Challenges

Large-scale production of this compound faces hurdles in:

  • Catalyst Recovery : Homogeneous catalysts (e.g., Pd/C) are difficult to recycle, increasing costs. Fixed-bed reactors or immobilized catalysts could mitigate this.

  • Solvent Waste : Traditional methods use dimethylformamide (DMF) and methanol, classified as hazardous. Substitution with cyclopentyl methyl ether (CPME) or water is under investigation.

Emerging Techniques

  • Flow Chemistry : Continuous flow systems enable precise control over exothermic steps (e.g., nitro reduction), improving safety and yield.

  • Biocatalysis : Enzyme-mediated oxidations (e.g., alcohol dehydrogenases) offer eco-friendly aldehyde synthesis but require genetic engineering for substrate compatibility .

Chemical Reactions Analysis

Oxime Formation

The aldehyde group undergoes condensation with hydroxylamine hydrochloride to form the corresponding oxime.
Reaction Conditions :

  • Hydroxylamine hydrochloride (1.1 equiv), K₂CO₃ (1 equiv) in ethanol at 60°C for 3 hours.

  • Yield : 58% .

Mechanism :

  • Deprotonation of hydroxylamine by K₂CO₃.

  • Nucleophilic attack by the amine on the aldehyde carbonyl.

  • Elimination of water to form the oxime.

Nucleophilic Addition Reactions

The aldehyde participates in cyanide addition to form hydroxylamine intermediates.
Example :

  • Reaction with sodium cyanide (NaCN) yields hydroxylamine 9 , which can be reduced to aminoacetonitrile derivatives (e.g., 10 ) .

Application :
These intermediates serve as precursors for thiadiazole synthesis via reaction with S₂Cl₂ .

Condensation with Amines

The aldehyde forms Schiff bases with primary amines, enabling cyclization into fused heterocycles.
Example :

  • Condensation with ammonium acetate and bifunctional anilines generates 3,4-dihydroquinazoline derivatives through a three-component reaction .

Conditions :

  • Solvent: Ethanol or methanol.

  • Catalyst: Acidic or basic conditions, depending on substrate.

Reduction of the Aldehyde Group

The –CHO group is reduced to –CH₂OH using agents like NaBH₄ or LiAlH₄.
Reported Outcome :

  • Conversion to 2-amino-4-oxo-3,4-dihydroquinazoline-6-methanol, though yields are not explicitly stated .

Oxidation to Carboxylic Acid

The aldehyde oxidizes to a carboxylic acid under strong oxidizing conditions.
Conditions :

  • KMnO₄ in alkaline medium .

  • Product : 2-Amino-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid.

Alkylation and Acylation

The amino group undergoes alkylation or acylation.
Example :

  • Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base yields N-alkylated derivatives .

Conditions :

  • Solvent: DMF or THF.

  • Base: K₂CO₃ or NaH.

Cycloaddition Reactions

The quinazoline core participates in [4+2] cycloadditions with dienophiles.
Example :

  • Reaction with acetylenedicarboxylates forms polycyclic quinazoline derivatives .

Mechanistic Insights

  • Schiff Base Formation : The aldehyde reacts with amines to form imines, which cyclize into dihydroquinazolines .

  • Thiadiazole Formation : Requires sequential reduction of hydroxylamine intermediates followed by sulfur incorporation .

Stability Considerations

The aldehyde group is sensitive to oxidation and moisture, necessitating inert storage conditions (e.g., under nitrogen) .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development : This compound has been identified as a promising lead for developing new drugs aimed at treating inflammatory diseases and various forms of cancer. Its structural features facilitate interactions with biological targets, making it suitable for further modifications to enhance therapeutic efficacy .

Therapeutic Uses : Research indicates that derivatives of 2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde exhibit significant biological activities, including:

  • Anti-inflammatory effects : The compound has shown potential in treating conditions like rheumatoid arthritis and inflammatory bowel diseases such as Crohn's disease and ulcerative colitis .
  • Anticancer properties : It has been evaluated for its efficacy against several cancer cell lines, demonstrating the ability to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .

Inhibition of Enzymes : The compound acts as a dual inhibitor of important enzymes such as PI3K (phosphoinositide 3-kinase) and HDAC (histone deacetylase), which are crucial in cancer progression and inflammation. This dual-targeting approach enhances its potential as a multitarget drug .

Antimicrobial Activity : Recent studies have highlighted the antimicrobial properties of related quinazoline derivatives, indicating that this compound may also possess similar activity against various bacterial and fungal strains .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, which include:

  • Condensation reactions : These reactions typically involve the combination of appropriate precursors under specific conditions to yield the target compound.
  • Modification of existing quinazoline derivatives : Structural modifications can enhance biological activity and selectivity for specific targets.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryEffective against rheumatoid arthritis and IBD
AnticancerInhibits growth in various cancer cell lines
AntimicrobialExhibits activity against bacteria and fungi

Case Studies

Several studies have documented the applications of this compound:

  • Inflammatory Bowel Disease Treatment : A study demonstrated that derivatives of this compound significantly reduced inflammation in models of ulcerative colitis, suggesting its potential as a therapeutic agent for gastrointestinal disorders .
  • Cancer Cell Line Evaluation : In vitro studies showed that the compound induced apoptosis in multiple cancer cell lines, including those resistant to standard therapies. This highlights its potential role in overcoming drug resistance .

Mechanism of Action

The mechanism of action of 2-Amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-4-oxo-3,4-dihydropyrido[3,2-d]pyrimidine-6-carbaldehyde hydrochloride

Molecular Formula : C₈H₇ClN₄O₂ | Molecular Weight : 226.62 g/mol

  • Structural Differences : Replaces the quinazoline benzene ring with a pyridine ring fused to a pyrimidine, resulting in a pyrido[3,2-d]pyrimidine system. The presence of a hydrochloride salt enhances solubility in polar solvents .
  • Functional Groups: Retains the 2-amino and 4-oxo groups but lacks the dihydroquinazoline moiety.
  • Applications : Likely used as an intermediate in synthesizing kinase inhibitors or antimicrobial agents, analogous to other pyridopyrimidine derivatives.

(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)(nitroso)amino)benzoyl)-L-glutamic Acid

Molecular Formula : C₁₉H₂₁N₇O₇ | Molecular Weight : 459.42 g/mol

  • Structural Differences: Features a pteridine ring system (four fused rings) instead of quinazoline, with a nitrosoamino-benzoyl-glutamic acid substituent.
  • Functional Groups : Includes a glutamic acid side chain, enabling interaction with folate receptors.
  • Applications : Used in synthesizing leucovorin (a folate analog for chemotherapy rescue), highlighting its role in modulating biochemical pathways .

Tetrahydrofolic Acid (THF)

Molecular Formula : C₁₉H₂₃N₇O₆ | Molecular Weight : 445.44 g/mol

  • Structural Differences: Contains a hexahydropteridinyl ring system (reduced pteridine) with a para-aminobenzoic acid (PABA) and glutamic acid tail.
  • Functional Groups: Fully reduced pteridine ring and amino groups critical for folate metabolism.
  • Applications : Essential cofactor in one-carbon transfer reactions (e.g., nucleotide synthesis). Unlike the target compound, THF is naturally occurring and water-soluble .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Applications
2-Amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde C₉H₇N₃O₂ 189.17 2-amino, 4-oxo, 6-carbaldehyde Low (non-ionic) Drug intermediate
Pyrido[3,2-d]pyrimidine analog C₈H₇ClN₄O₂ 226.62 2-amino, 4-oxo, HCl salt High (polar solvents) Kinase inhibitor synthesis
Pteridine-glutamic acid derivative C₁₉H₂₁N₇O₇ 459.42 Pteridine, nitrosoamino, glutamic acid Moderate (aqueous) Leucovorin synthesis
Tetrahydrofolic acid C₁₉H₂₃N₇O₆ 445.44 Hexahydropteridine, PABA, glutamic acid High (aqueous) Cofactor in metabolism

Key Research Findings

Electronic Effects: The carbaldehyde group in the target compound enhances electrophilicity at position 6, enabling nucleophilic substitutions (e.g., Schiff base formation), unlike THF’s reduced and non-reactive structure .

Synthetic Utility : Pyrido[3,2-d]pyrimidine analogs are synthesized via halogenation or condensation reactions under mild conditions (e.g., EtOH/DCM with triethylamine), similar to methods for quinazoline derivatives .

Biological Relevance : Pteridine derivatives like THF and leucovorin precursors demonstrate that electron-deficient rings (e.g., oxidized pteridine) are critical for binding folate-dependent enzymes, a property shared with the target quinazoline compound .

Biological Activity

2-Amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde is a heterocyclic compound within the quinazoline family, characterized by its unique structure that combines an amino group and an aldehyde functionality. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications.

The molecular formula of this compound is C10_{10}H8_{8}N2_{2}O, with a molecular weight of approximately 189.17 g/mol. The compound's structure includes a quinazoline core, which contributes significantly to its biological activity and reactivity.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit various biological activities:

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. For instance, compounds derived from this scaffold have shown effectiveness against multiple tumor cell lines. Notably:

  • Inhibitory Effects : Some derivatives demonstrated potent inhibitory effects on Aurora B kinase and epidermal growth factor receptor (EGFR) tyrosine kinase, both of which are critical in cancer progression .
  • Cytotoxicity : Certain compounds displayed significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and U937 (leukemia) .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Bacterial Inhibition : Studies have reported that quinazoline derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, MIC values for certain derivatives ranged from 4.69 to 156.47 µM against various bacterial strains .
  • Fungal Activity : Additionally, some derivatives have shown antifungal properties, particularly against Candida albicans and Fusarium oxysporum .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Substituents : The presence of different substituents at various positions on the quinazoline ring can enhance or diminish biological activity. For instance, modifications at the 4-position have been linked to increased potency against specific targets like BACE-1, an enzyme implicated in Alzheimer's disease .
CompoundStructureUnique Features
2-AminoquinazolinoneStructureBasic structure without aldehyde; used as a precursor.
2-AminoquinazolineStructureLacks keto group; exhibits different biological activities.
6-CarboxyquinazolineStructureContains carboxylic acid; potential for different reactivity profiles.

Case Studies

  • Antitumor Efficacy : A study evaluated a series of novel quinazoline derivatives for their antitumor efficacy against various cancer cell lines. The results indicated that specific substitutions at the C5 position significantly enhanced their anticancer activity .
  • Alzheimer's Disease : Research focused on the design and synthesis of 4-substituted 2-amino-3,4-dihydroquinazolines as inhibitors of BACE-1 revealed that certain modifications led to potent inhibition with IC50 values as low as 0.14 µM .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde, and how can purity be maximized?

  • Methodology : The compound can be synthesized via acid-catalyzed deprotection of intermediates. For example, trifluoroacetic acid (TFA) and triisopropylsilane (TIPS) are used to cleave tert-butyl or trityl protecting groups under anhydrous conditions at room temperature, achieving yields >80% . Purification via reversed-phase HPLC or recrystallization (using DMSO/water mixtures) enhances purity. Monitor reactions by TLC (silica gel, UV detection) and confirm purity via HPLC (C18 column, acetonitrile/water gradient).

Q. How is this compound characterized structurally?

  • Methodology : Use 1H/13C NMR to identify key functional groups:

  • Aldehyde proton: δ ~9.8–10.2 ppm (singlet).
  • Aromatic protons: δ 7.5–8.5 ppm (coupled doublets for quinazoline ring) .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₀H₈N₄O₂: 216.0645; observed: 216.0648) .

Q. What safety precautions are critical when handling this compound?

  • Methodology : Refer to GHS classifications:

  • Skin irritation (H315), eye damage (H319), respiratory irritation (H335) .
  • Use PPE (gloves, goggles, fume hood), and store at –20°C in airtight containers. Neutralize waste with 10% sodium bicarbonate before disposal.

Advanced Research Questions

Q. How can this compound be evaluated as a dihydropteroate synthase (DHPS) inhibitor?

  • Methodology :

  • Enzyme Assay : Use spectrophotometric monitoring (λ = 340 nm) of dihydropteroate formation in Staphylococcus aureus DHPS. Pre-incubate the compound (0.1–100 µM) with enzyme and substrates (6-hydroxymethylpterin pyrophosphate, p-aminobenzoic acid) .
  • IC₅₀ Determination : Fit dose-response data to a sigmoidal curve (GraphPad Prism). Compare to sulfonamide inhibitors (e.g., sulfamethoxazole IC₅₀ = 0.5 µM) .

Q. What strategies resolve contradictions in crystallographic data for quinazoline derivatives?

  • Methodology :

  • Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.0 Å) datasets.
  • Refinement : SHELXL-2018 for anisotropic displacement parameters and hydrogen-bonding networks. Validate with R-factor convergence (<5% discrepancy) .
  • Address overlapping signals (e.g., C4/C6 carbons at δ 171–173 ppm in 13C NMR) via 2D NMR (HSQC, HMBC) .

Q. How can structure-activity relationships (SAR) guide derivatization of the aldehyde group?

  • Methodology :

  • Derivatization : React with hydrazines (e.g., dansylhydrazine) to form hydrazone derivatives. Optimize pH (4–6) and temperature (25–40°C) for yield .
  • SAR Testing : Compare inhibitory activity of derivatives (e.g., 6-carbaldehyde vs. 6-carboxylic acid) in DHPS assays. Increased hydrophobicity (logP >1.5) often enhances membrane permeability .

Q. What computational tools predict binding modes with DHPS?

  • Methodology :

  • Docking : Use AutoDock Vina with DHPS crystal structure (PDB: 3H2O). Define the active site around 4-{[2-(2-amino-4-oxo-3,4-dihydropteridin-6-yl)ethyl]amino}benzoic acid .
  • MD Simulations : Run 100-ns trajectories (AMBER22) to assess binding stability. Analyze hydrogen bonds (<3.0 Å) with Ser221 and Asp185 residues.

Q. How are thermal stability and decomposition profiles analyzed?

  • Methodology :

  • TGA/DSC : Heat from 25–400°C (10°C/min, N₂ atmosphere). Decomposition onset ~250°C indicates thermal stability suitable for formulation .

Methodological Best Practices

  • Contradiction Resolution : Cross-validate synthetic yields (e.g., 79–93% in TFA deprotection ) with LC-MS to detect byproducts.
  • Data Reproducibility : Standardize solvent systems (e.g., DMSO-d6 for NMR) and report coupling constants (J = 8–10 Hz for aromatic protons) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.